molecular formula C16H13BrN4S2 B2940870 2-(((3-Bromo-5,7-dimethylimidazo[1,2-a]pyrimidin-2-yl)methyl)thio)benzo[d]thiazole

2-(((3-Bromo-5,7-dimethylimidazo[1,2-a]pyrimidin-2-yl)methyl)thio)benzo[d]thiazole

Katalognummer: B2940870
Molekulargewicht: 405.3 g/mol
InChI-Schlüssel: LNBWCHIOWCRYAN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound features a hybrid heterocyclic structure combining an imidazo[1,2-a]pyrimidine core substituted with bromine at position 3 and methyl groups at positions 5 and 6. A thioether linker bridges this core to a benzo[d]thiazole moiety. The bromine atom enhances electrophilic reactivity, while the methyl groups influence steric and electronic properties.

Eigenschaften

IUPAC Name

2-[(3-bromo-5,7-dimethylimidazo[1,2-a]pyrimidin-2-yl)methylsulfanyl]-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrN4S2/c1-9-7-10(2)21-14(17)12(19-15(21)18-9)8-22-16-20-11-5-3-4-6-13(11)23-16/h3-7H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNBWCHIOWCRYAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=NC(=C(N12)Br)CSC3=NC4=CC=CC=C4S3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrN4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 2-(((3-Bromo-5,7-dimethylimidazo[1,2-a]pyrimidin-2-yl)methyl)thio)benzo[d]thiazole is a complex organic molecule that integrates several bioactive moieties. Its structure combines an imidazo[1,2-a]pyrimidine core with a benzothiazole unit, which has been associated with a variety of biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be broken down into two main components:

  • Imidazo[1,2-a]pyrimidine : Known for its diverse biological activities, particularly in medicinal chemistry.
  • Benzothiazole : A heterocyclic compound recognized for its anti-inflammatory, antibacterial, and anticancer properties.

Molecular Formula and Weight

  • Molecular Formula : C15H20BrN4S
  • Molecular Weight : 368.32 g/mol

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzothiazole derivatives. For instance, compounds modified from the benzothiazole structure have demonstrated significant inhibition of cancer cell proliferation across various lines:

CompoundCell Lines TestedIC50 (μM)Mechanism of Action
B7A431, A549, H12991 - 4Induction of apoptosis and cell cycle arrest
4iHOP-92Not specifiedTargeting tumor receptors

The active compound B7 , derived from benzothiazole, was shown to significantly inhibit IL-6 and TNF-α activity while also promoting apoptosis in cancer cells .

Anti-inflammatory Activity

Benzothiazole derivatives have also been recognized for their anti-inflammatory properties. Studies indicate that these compounds can reduce the levels of pro-inflammatory cytokines, thereby mitigating inflammation-related diseases. For example:

  • Mechanism : Inhibition of NF-kB signaling pathways.
  • Effectiveness : Reduction in cytokine levels such as IL-6 and TNF-α.

Antimicrobial Activity

Compounds similar to this compound have shown promising antimicrobial effects. The presence of the thioether group enhances the compound's ability to interact with microbial membranes.

Neuroprotective Effects

Research has indicated that benzothiazole derivatives exhibit neuroprotective properties. For instance, certain derivatives have been tested for their ability to scavenge reactive oxygen species (ROS), which are implicated in neurodegenerative diseases.

Study on Benzothiazole Derivatives

A comprehensive study evaluated various benzothiazole derivatives for their biological activities. The findings revealed that modifications to the benzothiazole nucleus could enhance anticancer activity significantly:

  • Lead Compound : PMX610 exhibited potent anti-tumor properties against non-small cell lung cancer.
  • Results : Significant cytotoxicity was observed in multiple cancer cell lines, reinforcing the therapeutic potential of benzothiazole derivatives .

Synthesis and Evaluation of Related Compounds

The synthesis of related compounds has provided insights into structure-activity relationships (SAR). For example:

  • Modifications at specific positions on the benzothiazole ring led to enhanced biological activity.
  • Compounds synthesized via thioether linkages demonstrated improved pharmacokinetic profiles.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Core Heterocyclic Modifications

Imidazo[1,2-a]pyrimidine vs. Imidazo[2,1-b][1,3,4]thiadiazole
  • Example Compound : 2-bromo-6-phenylimidazo[2,1-b][1,3,4]thiadiazole ().
  • Comparison :
    • The imidazo[1,2-a]pyrimidine core in the target compound provides a larger π-conjugated system compared to the fused thiadiazole in .
    • Bromine at position 2 in ’s compound is more reactive toward nucleophilic substitution than the bromine at position 3 in the target compound, as the latter’s steric hindrance from methyl groups may slow reactivity .
Benzo[d]thiazole vs. Benzo[d]oxazole/Benzo[d]imidazole
  • Example Compounds :
    • 2-(((3-Bromoimidazo[1,2-a]pyrimidin-2-yl)methyl)thio)-5-nitrobenzo[d]oxazole ().
    • 3-bromo-2-(((5-nitro-1H-benzo[d]imidazol-2-yl)thio)methyl)imidazo[1,2-a]pyrimidine ().
  • Comparison :
    • Electronic Effects : Benzo[d]thiazole (target) has a sulfur atom, which is less electronegative than the oxygen in oxazole (), leading to differences in electron-withdrawing capacity and resonance stabilization.
    • Bioactivity : Benzo[d]imidazole derivatives () often exhibit stronger hydrogen-bonding interactions due to the NH group, which is absent in the thiazole/oxazole analogs. The nitro group in both and enhances electrophilicity but may reduce metabolic stability .

Substituent Effects

Bromine Position and Reactivity
  • The 3-bromo substituent in the target compound vs. 6-bromo in ’s derivative (1-({3-bromo-5,7-dimethylimidazo[1,2-a]pyrimidin-2-yl}methyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine):
    • Bromine at position 3 (target) is adjacent to the methyl-substituted pyrimidine ring, which may direct substitution reactions differently compared to bromine in other positions.
    • The trifluoromethyl and nitro groups in ’s compound increase lipophilicity and electron deficiency, contrasting with the simpler benzo[d]thiazole in the target .
Methyl Groups
  • The 5,7-dimethyl substitution on the imidazo[1,2-a]pyrimidine core (target) reduces solubility in polar solvents compared to non-methylated analogs (e.g., and ). However, methyl groups improve thermal stability and may enhance binding selectivity in biological targets .

Data Table: Structural and Functional Comparison

Compound Name Core Structure Substituents Molar Mass (g/mol) Key Features
Target Compound Imidazo[1,2-a]pyrimidine 3-Br, 5,7-Me, benzo[d]thiazole Not provided High steric hindrance, moderate reactivity
2-(((3-Bromoimidazo[1,2-a]pyrimidin-2-yl)methyl)thio)-5-nitrobenzo[d]oxazole Imidazo[1,2-a]pyrimidine 3-Br, 5-NO₂, benzo[d]oxazole 406.21 Enhanced electrophilicity
3-bromo-2-(((5-nitro-1H-benzo[d]imidazol-2-yl)thio)methyl)imidazo[1,2-a]pyrimidine Imidazo[1,2-a]pyrimidine 3-Br, 5-NO₂, benzo[d]imidazole 405.23 Hydrogen-bonding capability
2-bromo-6-phenylimidazo[2,1-b][1,3,4]thiadiazole Imidazo[2,1-b][1,3,4]thiadiazole 2-Br, 6-Ph Not provided High bromine reactivity

Research Implications

  • The target compound’s benzo[d]thiazole moiety may offer advantages in photophysical applications over oxazole/imidazole analogs due to sulfur’s polarizability.
  • Further studies are needed to compare biological activity (e.g., kinase inhibition) across these analogs, leveraging the variability in heterocyclic cores and substituents.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.